4-Formyl-2,6-dimethylphenylboronic acid pinacol ester

Catalog No.
S6592893
CAS No.
1951423-28-1
M.F
C15H21BO3
M. Wt
260.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Formyl-2,6-dimethylphenylboronic acid pinacol es...

CAS Number

1951423-28-1

Product Name

4-Formyl-2,6-dimethylphenylboronic acid pinacol ester

IUPAC Name

3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C15H21BO3/c1-10-7-12(9-17)8-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3

InChI Key

FXUMPEWJQJMIJU-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C=O)C

4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is a chemical compound with the molecular formula C15H21BO3 and a molar mass of approximately 260.14 g/mol. This compound features a boronic acid moiety, which is significant in organic synthesis, particularly in the formation of carbon-carbon bonds. The structure includes a formyl group (-CHO) and two methyl groups at the 2 and 6 positions of the phenyl ring, contributing to its unique chemical properties .

  • Suzuki-Miyaura Coupling

    This palladium-catalyzed cross-coupling reaction is a cornerstone of organic synthesis. 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester can act as a boronyl component in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between the aromatic ring (aryl group) of the molecule and various coupling partners. This reaction strategy is employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

  • C-H Activation Reactions

    C-H activation refers to chemical processes that enable the functionalization of carbon-hydrogen bonds. Recent research explores the potential of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester as a reactant in transition metal-catalyzed C-H activation reactions. This approach offers a more streamlined method for introducing functional groups directly onto an aromatic ring, bypassing the need for pre-functionalization steps [].

  • Organic Materials Science

    The unique properties of arylboronic acids make them attractive candidates for developing novel organic materials. 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester, with its formyl (aldehyde) group, can participate in reactions to create polymers or other functional materials with tailored properties. Research in this area is ongoing to explore potential applications in areas like optoelectronics and organic sensors [].

4-Formyl-2,6-dimethylphenylboronic acid pinacol ester participates in several important reactions:

  • Suzuki Coupling Reaction: The boronic acid group allows for cross-coupling reactions with various electrophiles, making it useful in synthesizing biaryl compounds.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized, depending on the reaction conditions.
  • Condensation Reactions: The aldehyde functionality can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives .

While specific biological activity data for 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester is limited, boronic acids generally exhibit interesting biological properties. They can act as enzyme inhibitors and have been studied for their potential in drug development, particularly in targeting proteasomes and other cellular pathways. The presence of the formyl group may also influence its interaction with biological molecules .

The synthesis of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester typically involves several steps:

  • Formation of Boronic Acid: Starting from a suitable phenolic compound, the boronic acid is formed through a reaction with boron reagents.
  • Aldol Condensation: The formyl group can be introduced via an aldol condensation reaction.
  • Pinacol Ester Formation: The final step involves the esterification of the boronic acid with pinacol to yield the desired compound .

This compound has potential applications in various fields:

  • Organic Synthesis: It is primarily used in synthetic organic chemistry for constructing complex molecules through cross-coupling reactions.
  • Material Science: Due to its unique structural properties, it may find applications in developing functional materials.
  • Pharmaceutical Development: Its derivatives could be explored for potential therapeutic applications due to their biological activity .

Interaction studies involving 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester focus on its reactivity with various substrates in synthetic chemistry. These studies help elucidate its role as a coupling agent in reactions such as Suzuki coupling and its potential interactions with biological targets. Investigating these interactions can provide insights into optimizing reaction conditions and improving yields in synthetic pathways .

Several compounds share structural similarities with 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester. Here are a few notable examples:

Compound NameKey Features
4-Methylphenylboronic AcidLacks the formyl group; used extensively in Suzuki reactions.
2,6-Dimethylphenylboronic AcidSimilar methyl substitution pattern; lacks formyl functionality.
4-Formylphenylboronic AcidContains only one methyl group; simpler structure but similar reactivity.

Uniqueness

The uniqueness of 4-Formyl-2,6-dimethylphenylboronic acid pinacol ester lies in its combination of a formyl group and a boronic acid moiety, which allows it to participate in diverse

Hydrogen Bond Acceptor Count

3

Exact Mass

260.1583747 g/mol

Monoisotopic Mass

260.1583747 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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